molecular formula C16H12FNO B1366076 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde CAS No. 728024-41-7

1-benzyl-5-fluoro-1H-indole-3-carbaldehyde

Cat. No. B1366076
M. Wt: 253.27 g/mol
InChI Key: FEPHWPUFEZSGMM-UHFFFAOYSA-N
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Description

1-Benzyl-5-fluoro-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C16H12FNO . It is used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, in Nazarov type electrocyclization, and in the preparation of inhibitors of the Bcl-2 family of proteins .


Molecular Structure Analysis

The molecular structure of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde consists of 16 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom . The average mass is 253.271 Da and the monoisotopic mass is 253.090286 Da .


Chemical Reactions Analysis

1-Benzyl-5-fluoro-1H-indole-3-carbaldehyde can undergo various chemical reactions. For instance, its carbonyl groups can facilely undergo C–C and C–N coupling reactions and reductions . In the 13 C NMR spectrum of a related compound, multiplets appeared due to 13 C– 19 F coupling .

Scientific Research Applications

Catalysis and Organic Synthesis

  • Palladacycle Synthesis: 1-Benzyl-5-fluoro-1H-indole-3-carbaldehyde is used in synthesizing palladacycles, which act as catalysts in Suzuki–Miyaura coupling and allylation of aldehydes. This demonstrates its utility in facilitating organic reactions and synthesis processes (Singh, Saleem, Pal, & Singh, 2017).

Medicinal Chemistry and Drug Synthesis

  • Synthesis of Naratriptan: This compound serves as a precursor in the synthesis of Naratriptan, a medication used in the treatment of migraine headaches. The use of 1-Benzyl-5-fluoro-1H-indole-3-carbaldehyde in this context highlights its role in pharmaceutical synthesis (Poszávácz, Simig, Fetter, & Bertha, 2006).

Material Science and Sensor Technology

  • Fluorescent Sensor Development: The compound is involved in creating indole-based receptors that act as selective fluorescent sensors for hydrogen sulfate ions. This application is crucial in environmental monitoring and analytical chemistry (Wan, Yang, Lin, Chang, & Wu, 2014).

Green Chemistry and Sustainable Synthesis

  • Green Synthesis: It is utilized in environmentally friendly synthesis processes, such as the knoevenagel condensation method. This showcases its importance in green chemistry initiatives aiming for more sustainable and eco-friendly synthesis routes (Madan, 2020).

Future Directions

1-Benzyl-5-fluoro-1H-indole-3-carbaldehyde has potential applications in the preparation of inhibitors of the C-terminal domain of RNA polymerase II and the Bcl-2 family of proteins . Its future directions could involve further exploration of these applications and the development of new synthesis methods.

properties

IUPAC Name

1-benzyl-5-fluoroindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c17-14-6-7-16-15(8-14)13(11-19)10-18(16)9-12-4-2-1-3-5-12/h1-8,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPHWPUFEZSGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601220693
Record name 5-Fluoro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-5-fluoro-1H-indole-3-carbaldehyde

CAS RN

728024-41-7
Record name 5-Fluoro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728024-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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